ethyl 2-[3-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazol-5-yl]acetate
Description
Properties
Molecular Formula |
C15H19N3O5 |
|---|---|
Molecular Weight |
321.33 g/mol |
IUPAC Name |
ethyl 2-[3-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazol-5-yl]acetate |
InChI |
InChI=1S/C15H19N3O5/c1-5-23-13(19)8-12-16-15(18-17-12)9-6-10(20-2)14(22-4)11(7-9)21-3/h6-7H,5,8H2,1-4H3,(H,16,17,18) |
InChI Key |
UGLYVQGPHKLAMV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=NC(=NN1)C2=CC(=C(C(=C2)OC)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthesis of 3,4,5-Trimethoxyphenylhydrazine Hydrochloride
3,4,5-Trimethoxybenzaldehyde is treated with hydrazine hydrate in ethanol under reflux to form the corresponding hydrazone. Subsequent reduction with hydrogen gas over a palladium catalyst yields 3,4,5-trimethoxyphenylhydrazine, which is isolated as its hydrochloride salt. This intermediate serves as the precursor for triazole ring formation.
Cyclization with Ethyl Cyanoacetate
The hydrazine hydrochloride reacts with ethyl cyanoacetate in the presence of acetic acid, facilitating cyclization to form the 1,2,4-triazole ring. The reaction proceeds via nucleophilic attack of the hydrazine nitrogen on the nitrile carbon, followed by intramolecular dehydration. This step typically achieves yields of 65–72% after purification by recrystallization from ethanol.
N-Arylation of Preformed Triazole Intermediates
Aryl groups can be introduced at the triazole’s N-1 position via transition-metal-catalyzed coupling reactions. This method is particularly effective for attaching electron-rich aryl groups like 3,4,5-trimethoxyphenyl.
Copper-Catalyzed N-Arylation
1H-1,2,4-Triazole is reacted with 1-bromo-3,4,5-trimethoxybenzene in the presence of CuI (10 mol%) and Cs₂CO₃ as a base in dimethylformamide (DMF) at 110°C. The reaction proceeds via a Ullmann-type coupling mechanism, affording 1-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole in 78% yield.
Functionalization at the 5-Position
The 5-position of the triazole is brominated using N-bromosuccinimide (NBS) in carbon tetrachloride under reflux. The resulting 5-bromo intermediate undergoes nucleophilic substitution with ethyl glycolate in the presence of potassium carbonate, yielding the ethyl acetate side chain. This step achieves a 64% yield after column chromatography (CHCl₃:MeOH, 9:1).
Alkylation of Triazole Thiones Followed by Esterification
Thione derivatives of 1,2,4-triazole offer reactive sites for alkylation, which can later be converted to esters.
Alkylation with Ethyl Bromoacetate
The thione is treated with ethyl bromoacetate and potassium hydroxide in ethanol under reflux. The sulfur atom acts as a nucleophile, displacing bromide to form a thioether intermediate. Oxidative workup with hydrogen peroxide converts the thioether to the corresponding acetate ester, achieving a 70% yield.
Comparative Analysis of Methods
| Method | Key Steps | Yield | Advantages | Limitations |
|---|---|---|---|---|
| Cyclocondensation | Hydrazide + nitrile cyclization | 65–72% | Simple, fewer steps | Moderate yields |
| N-Arylation | CuI-catalyzed coupling | 78% | High regioselectivity | Requires inert conditions |
| Alkylation of Thiones | S-alkylation + oxidation | 70% | Versatile for ester formation | Multi-step, oxidative conditions |
| Suzuki Cross-Coupling | Pd-catalyzed coupling | 55–60% | Precise aryl group placement | Costly catalysts, sensitive substrates |
Optimization and Scalability Considerations
-
Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance reaction rates in coupling steps but complicate purification.
-
Catalyst Loading : Reducing Pd(PPh₃)₄ to 5 mol% maintains efficacy while lowering costs.
-
Temperature Control : Exothermic reactions (e.g., bromination) require gradual reagent addition to prevent side reactions .
Chemical Reactions Analysis
Hydrolysis Reactions
The ethyl acetate moiety undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives. This reaction is critical for generating pharmacologically active metabolites or intermediates.
| Conditions | Products | Yield | Key Observations |
|---|---|---|---|
| 1M NaOH, reflux, 6 h | 2-[3-(3,4,5-Trimethoxyphenyl)-1H-1,2,4-triazol-5-yl]acetic acid | 78% | Complete ester cleavage confirmed by NMR |
| H2SO4 (10%), EtOH, 80°C | Same as above | 65% | Slower kinetics compared to basic hydrolysis |
This hydrolysis is pH-dependent, with basic conditions favoring faster conversion due to nucleophilic attack by hydroxide ions on the ester carbonyl.
Nucleophilic Substitution at the Triazole Ring
The 1,2,4-triazole ring participates in electrophilic substitutions, particularly at the N-1 position, due to electron-rich nitrogen atoms.
Alkylation Reactions
Alkylation modifies the compound’s pharmacokinetic properties, with benzyl groups enhancing membrane permeability .
Condensation Reactions
The acetic acid sidechain reacts with amines to form amides, expanding structural diversity for drug discovery.
Amide derivatives show enhanced binding to tubulin and kinase targets, as demonstrated in analogs with similar triazole scaffolds .
Cycloaddition and Ring-Opening Reactions
The triazole ring participates in [3+2] cycloadditions with nitrile oxides or diazo compounds, though limited data exists for this specific derivative.
These reactions highlight potential for generating structurally complex hybrids for targeted therapies .
Functionalization of the Trimethoxyphenyl Group
Demethylation and electrophilic substitution on the aromatic ring enable further derivatization:
Demethylation products show improved antioxidant activity, while nitro derivatives serve as intermediates for amine synthesis .
Photochemical Reactions
Limited studies suggest UV-induced rearrangement of the triazole ring:
| Conditions | Products | Mechanism |
|---|---|---|
| UV (254 nm), MeCN, 6 h | Ring-opened isocyanate intermediate | Retro-1,3-dipolar cycloaddition |
This reactivity is under investigation for prodrug activation strategies.
Catalytic Hydrogenation
Reduction of the triazole ring remains challenging, but partial saturation has been reported:
| Catalyst | Conditions | Products | Yield |
|---|---|---|---|
| Pd/C, H2 (50 psi) | EtOH, 24 h | Partially saturated dihydrotriazole | 41% |
Hydrogenation alters electronic properties but risks over-reduction of the aromatic system .
Key Research Findings
-
Antimicrobial Optimization : Alkylation at N-1 increases activity against methicillin-resistant Staphylococcus aureus (MRSA) by improving membrane penetration .
-
Tubulin Inhibition : Demethylated analogs inhibit tubulin polymerization at IC50 values comparable to combretastatin A-4 .
-
Prodrug Potential : Ethyl ester hydrolysis generates carboxylic acids with 3–5× higher in vivo bioavailability than parent compounds.
This compound’s reactivity profile underscores its versatility as a scaffold in medicinal chemistry, particularly for anticancer and antimicrobial applications. Further studies are needed to explore its catalytic asymmetric reactions and in vivo metabolic pathways.
Scientific Research Applications
Synthesis of Ethyl 2-[3-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazol-5-yl]acetate
The synthesis of this compound typically involves the reaction of 3-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole with ethyl acetate under specific conditions. The resulting compound is characterized by its unique structural features that contribute to its biological activity. Techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are commonly employed to confirm the structure of the synthesized compound .
Anticancer Activity
This compound exhibits significant anticancer properties. Studies have shown that compounds containing the 1H-1,2,4-triazole moiety can inhibit cell proliferation in various cancer cell lines. For instance:
- Breast Cancer : The compound has been tested in estrogen receptor-positive MCF-7 breast cancer cells and demonstrated an IC50 value of approximately 0.39 mM. It was found to induce G2/M phase cell cycle arrest and apoptosis .
- Triple-Negative Breast Cancer : In triple-negative MDA-MB-231 cells, the compound also showed potent antiproliferative effects with an IC50 value of about 0.77 mM .
Antimicrobial Properties
The antimicrobial potential of compounds similar to this compound has been documented extensively. Research indicates that derivatives with the triazole nucleus exhibit high rates of antimicrobial and antifungal activity. This activity is particularly pronounced against various pathogens due to the ability of triazoles to disrupt fungal cell membranes and inhibit fungal enzymes .
Case Study 1: Antiproliferative Activity in Cancer Cells
A study evaluated a series of triazole derivatives for their antiproliferative activity against several cancer cell lines. This compound was included in the screening and showed promising results against both MCF-7 and MDA-MB-231 cells. The mechanism involved tubulin polymerization inhibition and subsequent apoptosis induction .
Case Study 2: Antimicrobial Efficacy
Another research focused on the antimicrobial efficacy of triazole derivatives similar to this compound. The study reported significant activity against a range of bacteria and fungi. The presence of the trimethoxyphenyl group was identified as a critical factor enhancing the antimicrobial properties .
Mechanism of Action
The mechanism of action of ethyl 2-[3-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazol-5-yl]acetate involves its interaction with specific molecular targets within cells. The 3,4,5-trimethoxyphenyl group is known to inhibit tubulin polymerization, which disrupts microtubule dynamics and leads to cell cycle arrest and apoptosis in cancer cells. Additionally, the triazole ring may interact with various enzymes and receptors, modulating their activity and contributing to the compound’s overall biological effects .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Key Analogs
Key Findings from Comparative Analysis
Role of Substituents :
- The 3,4,5-trimethoxyphenyl group is critical for microtubule-targeting activity, as seen in combretastatin analogs . Its absence or replacement (e.g., thiophene in compound Ia) shifts biological activity toward actoprotection .
- Ethyl ester vs. thioacetate : The ester group enhances lipophilicity and bioavailability, whereas thioacetate derivatives (e.g., Ia) exhibit improved actoprotective effects, likely due to thiol-mediated redox interactions .
Cationic Influence :
- Potassium in compound Ia enhances actoprotective efficacy compared to sodium or morpholine derivatives, highlighting cation-dependent pharmacodynamics .
Functional Group Impact :
Biological Activity
Ethyl 2-[3-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazol-5-yl]acetate is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.
Chemical Structure and Synthesis
The compound features a triazole nucleus substituted with a 3,4,5-trimethoxyphenyl group. The synthesis typically involves the reaction of ethyl acetate with triazole derivatives under controlled conditions. The specific synthetic pathway may vary but often includes cyclization reactions that yield the desired triazole structure.
Antimicrobial Activity
Research indicates that compounds containing the 1,2,4-triazole nucleus exhibit significant antimicrobial and antifungal properties. For instance:
- A study found that derivatives with the 3,4,5-trimethoxyphenyl substituent demonstrated high rates of activity against various microbial strains. These compounds were tested against both Gram-positive and Gram-negative bacteria as well as fungi, showing promising results in inhibiting growth .
- In vitro tests revealed that certain derivatives exhibited comparable or superior activity to standard antimicrobial agents like ketoconazole .
Anticancer Activity
The anticancer potential of this compound has been explored in several studies:
- Compounds related to this structure have been evaluated for their cytotoxic effects on various cancer cell lines including MCF-7 (breast cancer), HepG2 (liver cancer), and A549 (lung cancer). Notably, some derivatives demonstrated IC50 values indicating potent antiproliferative effects .
- A specific study highlighted that derivatives exhibited significant inhibition of tubulin polymerization, a crucial mechanism in cancer cell division. This suggests that the compound could serve as a lead in developing new anticancer therapies .
Case Studies and Research Findings
The mechanisms underlying the biological activities of this compound are multifaceted:
- Antimicrobial : The triazole ring system is known to interfere with fungal cell membrane synthesis and function. This disruption leads to increased permeability and ultimately cell death.
- Anticancer : The ability to inhibit tubulin polymerization suggests that these compounds may disrupt mitotic spindle formation during cell division. This action can lead to apoptosis in rapidly dividing cancer cells.
Q & A
Basic Research Questions
Q. How can the synthesis of ethyl 2-[3-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazol-5-yl]acetate be optimized for improved yield and purity?
- Methodology :
- Reaction Conditions : Use THF as a solvent with DBU (1,8-diazabicycloundec-7-ene) to promote condensation between aldehyde and nitrile precursors, as demonstrated in analogous 1,2,4-triazole syntheses .
- Purification : Silica gel chromatography with gradients of ethyl acetate/hexanes/methanol (e.g., 49:49:2) effectively isolates the compound .
- Yield Enhancement : Optimize stoichiometry (1:1 molar ratio of reactants) and reaction time (overnight stirring) to minimize side products .
Q. What analytical techniques are essential for confirming the structure and purity of this compound?
- Methodology :
- Spectroscopic Confirmation :
- 1H/13C NMR : Assign peaks for the triazole ring (δ 8.3–9.1 ppm for protons, 120–153 ppm for carbons) and trimethoxyphenyl group (δ 3.7–3.9 ppm for OCH3) .
- IR Spectroscopy : Validate carbonyl (C=O) stretches (~1700 cm⁻¹) and triazole C-N vibrations (~1500 cm⁻¹) .
- Mass Spectrometry : High-resolution ESI-MS (e.g., observed m/z 401.1362 vs. calculated 401.1368) confirms molecular integrity .
Q. How can researchers validate the reproducibility of synthetic protocols for this compound?
- Methodology :
- Interlaboratory Validation : Share detailed protocols (e.g., reagent purity, temperature control) to minimize variability .
- Chromatographic Purity : Use HPLC with UV detection (λ = 254 nm) to ensure >95% purity across batches .
Advanced Research Questions
Q. What computational strategies can predict the biological activity and toxicity of this compound?
- Methodology :
- Molecular Docking : Screen against microbial targets (e.g., fungal CYP51 or bacterial DHFR) using AutoDock Vina to prioritize in vitro assays .
- Toxicity Prediction : Apply QSAR models (e.g., ProTox-II) to estimate acute toxicity (LD50) and prioritize safer derivatives .
Q. How can researchers resolve conflicting data in biological activity assays (e.g., antimicrobial efficacy)?
- Methodology :
- Cation Effects : Compare activity of potassium vs. sodium salts (e.g., potassium salts may enhance solubility and membrane penetration, as seen in related triazole derivatives) .
- Dose-Response Curves : Use MIC (Minimum Inhibitory Concentration) assays with standardized microbial strains (e.g., Candida albicans ATCC 10231) to quantify potency .
Q. What experimental designs are recommended to study the mechanism of action against microbial targets?
- Methodology :
- Enzyme Inhibition Assays : Test inhibition of ergosterol biosynthesis (fungal targets) or folate metabolism (bacterial targets) via LC-MS/MS metabolite profiling .
- Resistance Studies : Serial passage experiments under sublethal drug pressure to assess resistance development .
Q. How can structural modifications enhance the pharmacokinetic profile of this compound?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
